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2-Fluoro-5-(trifluoroacetyl)benzonitrile

Cat. No.: B13566275
M. Wt: 217.12 g/mol
InChI Key: VLZFOYAIIDARDF-UHFFFAOYSA-N
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Description

Significance of Fluorine in Organic Chemistry Research

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. Fluorine is the most electronegative element, and the carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. This high bond strength imparts exceptional thermal and metabolic stability to fluorinated compounds. The strategic placement of fluorine can influence a molecule's lipophilicity, acidity, basicity, and conformation, which are critical parameters in the design of pharmaceuticals and agrochemicals. Consequently, organofluorine chemistry has become a cornerstone of modern medicinal and materials science.

Role of Benzonitrile (B105546) Scaffolds in Advanced Synthesis

Benzonitrile and its derivatives are versatile building blocks in organic synthesis. The nitrile group is a valuable functional moiety that can be transformed into a variety of other functional groups, including amines, amides, carboxylic acids, and ketones. Furthermore, the benzonitrile scaffold serves as a key component in the synthesis of numerous heterocyclic compounds and complex natural products. The electronic properties of the benzene (B151609) ring can be modulated by the presence of various substituents, influencing the reactivity of both the ring and the nitrile group. This adaptability makes benzonitrile derivatives indispensable intermediates in the production of a wide range of fine chemicals, dyes, and pharmaceuticals. For instance, they are crucial in the synthesis of certain PARP inhibitors for medical applications. chemicalbook.com

Contextualizing 2-Fluoro-5-(trifluoroacetyl)benzonitrile within Contemporary Chemical Science

This compound is a specialized chemical compound that integrates three key functional groups onto a single benzene ring: a fluoro group, a cyano group (nitrile), and a trifluoroacetyl group. This trifunctional arrangement suggests a unique and complex reactivity profile, making it a molecule of interest for synthetic chemists exploring novel reaction pathways and the construction of highly functionalized molecules.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compoundC₉H₃F₄NO217.12
2-Fluoro-5-formylbenzonitrile (B141211)C₈H₄FNO149.12
2-Fluoro-5-(trifluoromethyl)benzonitrileC₈H₃F₄N189.11
2-Fluoro-5-nitrobenzonitrileC₇H₃FN₂O₂166.11

The molecular structure of this compound is characterized by a benzene ring substituted at the 1, 2, and 5 positions. The fluorine atom at the C2 position and the nitrile group at the C1 position are ortho to each other, while the trifluoroacetyl group is at the C5 position, para to the fluorine and meta to the nitrile.

The electronic effects of these substituents are expected to significantly influence the molecule's reactivity:

Fluorine Atom: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). In the ortho position to the nitrile, it can influence the acidity of the adjacent C-H bond and modulate the electrophilicity of the nitrile carbon.

Nitrile Group: The cyano group is strongly electron-withdrawing through both inductive and mesomeric effects (-I, -M). This deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution, particularly at positions ortho and para to it.

Trifluoroacetyl Group: This is a powerful electron-withdrawing group due to the combined inductive effects of the three fluorine atoms and the carbonyl group. It strongly deactivates the aromatic ring towards electrophilic attack and can serve as a reactive site for nucleophilic addition to the carbonyl carbon.

The interplay of these three functional groups suggests a complex reactivity. For instance, the fluorine atom could be susceptible to nucleophilic aromatic substitution, a reaction that would be facilitated by the presence of the strongly electron-withdrawing nitrile and trifluoroacetyl groups. The carbonyl carbon of the trifluoroacetyl group is a prime target for nucleophiles, and the nitrile group can undergo a variety of transformations.

The trifluoroacetyl group (-COCF₃) is a particularly noteworthy feature of this molecule. Its strong electron-withdrawing nature makes the adjacent carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity can be harnessed for the construction of more complex molecules.

In organic synthesis, the trifluoroacetyl group can be a precursor to the trifluoromethyl group (-CF₃), a common motif in pharmaceuticals and agrochemicals that can enhance metabolic stability and binding affinity. The trifluoroacetyl group can also participate in various condensation and cyclization reactions to form trifluoromethyl-containing heterocyclic systems. While often used as a protecting group for amines and alcohols due to its facile removal under mild basic conditions, its role in a molecule like this compound is more likely that of a reactive handle for further synthetic transformations. The presence of this group, in combination with the fluoro and cyano substituents, positions this compound as a potentially valuable, albeit specialized, building block for the synthesis of novel and highly functionalized fluorinated compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H3F4NO B13566275 2-Fluoro-5-(trifluoroacetyl)benzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H3F4NO

Molecular Weight

217.12 g/mol

IUPAC Name

2-fluoro-5-(2,2,2-trifluoroacetyl)benzonitrile

InChI

InChI=1S/C9H3F4NO/c10-7-2-1-5(3-6(7)4-14)8(15)9(11,12)13/h1-3H

InChI Key

VLZFOYAIIDARDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(F)(F)F)C#N)F

Origin of Product

United States

Synthetic Methodologies for 2 Fluoro 5 Trifluoroacetyl Benzonitrile

Precursor Synthesis Strategies for Fluorinated Benzonitriles

The formation of the 2-fluorobenzonitrile (B118710) core is a critical first phase. Various classical and modern organic chemistry techniques can be employed to assemble this key intermediate.

The introduction of the nitrile functional group onto a halogenated aromatic ring is a fundamental and widely used strategy. This typically involves the nucleophilic substitution of a halide (commonly bromine or chlorine) with a cyanide source.

One of the most common methods is the Rosenmund-von Braun reaction, which utilizes copper(I) cyanide (CuCN) to displace an aryl halide. For instance, a precursor like 3-bromo-4-fluorobenzaldehyde (B1265969) can be heated with CuCN in a high-boiling polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) to yield the corresponding benzonitrile (B105546). guidechem.com This reaction is effective but often requires high temperatures and stoichiometric amounts of copper salts.

Modern advancements have introduced palladium-catalyzed cyanation reactions, which can proceed under milder conditions. thieme-connect.de These methods can use various cyanide sources, including potassium cyanide (KCN), sodium cyanide (NaCN), or zinc cyanide (Zn(CN)₂), with a palladium catalyst to couple with aryl halides or triflates. thieme-connect.deresearchgate.net The use of palladium catalysis often offers better functional group tolerance and can be more efficient than traditional copper-mediated methods. thieme-connect.de

Vapor-phase halogenation of benzonitrile itself is another approach, although controlling the regioselectivity to obtain the desired 2-fluoro isomer from a multi-halogenated intermediate can be challenging. google.com This process typically involves reacting benzonitrile with a halogen like chlorine at high temperatures, which may be followed by a halogen exchange reaction. google.com

Table 1: Comparison of Cyanation Methods for Aryl Halides

MethodCyanide SourceCatalyst/ReagentTypical ConditionsAdvantagesLimitations
Rosenmund-von BraunCuCNNone (Reagent)High temp. (150-200°C), polar solvent (DMF, NMP)Well-established, effective for aryl bromides/iodidesHarsh conditions, stoichiometric copper waste
Palladium-Catalyzed CyanationKCN, NaCN, Zn(CN)₂Pd(0) or Pd(II) complexesMilder temp. (80-120°C)Milder conditions, broad substrate scope thieme-connect.deCatalyst cost and sensitivity, potential HCN generation researchgate.net
Nucleophilic Substitution (SNAr)NaCN, KCNNoneActivated aryl halides, polar aprotic solventNo metal catalyst neededRequires strongly electron-withdrawing groups on the ring

Introducing a fluorine atom at a specific position on the benzene (B151609) ring is crucial for the synthesis of the target molecule. The primary methods for achieving this are nucleophilic aromatic substitution (SNAr) via halogen exchange (Halex) and electrophilic fluorination.

The Halex process is a common industrial method for producing fluoroaromatics. google.com It involves treating an activated chlorobenzonitrile with an alkali metal fluoride (B91410), such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent at high temperatures. google.comorganic-chemistry.org The reaction is driven by the formation of a more stable salt (e.g., KCl). The presence of the electron-withdrawing nitrile group activates the ortho and para positions to the cyano group for nucleophilic attack. Phase-transfer catalysts are often employed to enhance the reactivity and solubility of the fluoride salt. google.com

Electrophilic fluorination is a less common approach for synthesizing simple fluorobenzonitriles due to the deactivating nature of the nitrile group, but it is a powerful tool for more complex substrates. Reagents like Selectfluor are used to deliver an electrophilic fluorine species ("F+") to an electron-rich aromatic ring. nih.gov For a benzonitrile derivative, this would typically require the presence of strong activating groups on the ring to achieve fluorination.

Table 2: Key Fluorination Reagents and Methods

MethodFluorinating AgentMechanismSubstrate Requirement
Halogen Exchange (Halex)KF, CsFNucleophilic Aromatic Substitution (SNAr)Aryl chloride or bromide with electron-withdrawing groups google.com
Electrophilic FluorinationSelectfluor, N-Fluorobenzenesulfonimide (NFSI)Electrophilic Aromatic Substitution (SEAr)Electron-rich aromatic rings nih.gov
Balz-Schiemann ReactionHBF₄ or NaBF₄ (on diazonium salt)Thermal decomposition of diazonium tetrafluoroborateAromatic amine precursor

Building the fluorinated benzonitrile framework can also be achieved by modifying existing functional groups on the aromatic ring. The Sandmeyer reaction is a classic example, providing a pathway from an aromatic amine to a nitrile. google.com In this process, a fluoroaniline, such as 2-fluoro-5-bromoaniline, is treated with a nitrosating agent (e.g., nitrosylsulphuric acid) to form a diazonium salt. google.com This intermediate is then reacted with a copper(I) cyanide to install the nitrile group. google.com This two-step sequence is a reliable method for introducing a cyano group in place of an amino group.

As discussed previously, aryl halides are excellent precursors for conversion to nitriles. thieme-connect.degoogle.com The reaction of a di-halogenated benzene, such as 1-bromo-2,4-difluorobenzene, with CuCN can be used to selectively replace the more reactive halogen (typically bromine) with a cyano group, leading to a fluorinated benzonitrile. google.com

Strategies for Trifluoroacetyl Group Introduction

Once the 2-fluorobenzonitrile precursor is synthesized, the final key step is the introduction of the trifluoroacetyl group at the 5-position.

The most direct method for installing a trifluoroacetyl group onto an aromatic ring is the Friedel-Crafts acylation. This reaction involves treating the fluorinated benzonitrile with a highly electrophilic trifluoroacylating agent in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). mdma.ch The acylating agent is typically trifluoroacetic anhydride (B1165640) or trifluoroacetyl chloride. nih.gov

The reaction proceeds via the formation of a trifluoroacylium ion (CF₃CO⁺), which then attacks the aromatic ring. The existing fluorine and cyano groups are deactivating and will direct the incoming electrophile. The fluorine atom is an ortho-, para-director, while the cyano group is a meta-director. Their combined influence on the regiochemical outcome must be carefully considered to favor substitution at the desired C-5 position. Trifluoroacetic acid itself can also serve as both a catalyst and a solvent in some Friedel-Crafts type reactions, offering a potentially greener alternative to strong Lewis acids. google.comnih.gov

Table 3: Reagents for Trifluoroacetylation

ReagentCatalyst/PromoterAdvantagesNotes
Trifluoroacetyl ChlorideAlCl₃, FeCl₃High reactivity nih.govClassic Friedel-Crafts conditions, can be harsh
Trifluoroacetic Anhydride (TFAA)Lewis acids, Brønsted acids (e.g., H₃PO₄)Commonly used, less volatile than the chloride mdma.chCan be used in "cleaner" reaction systems mdma.ch
Trifluoroacetic Acid (TFA)TFAA, PPAActs as reagent and/or catalyst google.comOften requires an activating agent like polyphosphoric acid (PPA)

An alternative, though less direct, strategy involves the oxidation of a pre-installed precursor group. For example, if a 2-fluoro-5-(1,1,1-trifluoroethyl)benzonitrile or a corresponding secondary alcohol, 2-fluoro-5-(2,2,2-trifluoro-1-hydroxyethyl)benzonitrile, could be synthesized, it could then be oxidized to the desired ketone.

Various oxidation methods are available for converting secondary alcohols to ketones. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane, or Swern oxidation conditions are effective for this transformation. For the more challenging oxidation of an alkyl group directly to a ketone, stronger oxidizing agents and specific catalytic systems would be required. For instance, systems involving selenium dioxide (SeO₂) or ceric ammonium (B1175870) nitrate (B79036) (CAN) have been used for the oxidation of activated methyl or methylene (B1212753) groups to carbonyls, though this would be a challenging transformation in this specific context. acs.orgresearchgate.net Another potential route is the Baeyer-Villiger oxidation, which converts ketones to esters, though this is not directly applicable to forming the trifluoroacetyl group, it is a key oxidation pathway in fluorinated compound synthesis. organic-chemistry.org

This oxidative approach is contingent on the efficient synthesis of the necessary alcohol or alkyl precursors, which may present its own synthetic challenges.

Grignard-Type Reactions Involving Trifluoroacetates

The formation of a carbon-carbon bond between an organometallic reagent and an acylating agent is a fundamental transformation in organic synthesis. One plausible and widely utilized approach for the synthesis of trifluoromethyl ketones, such as 2-Fluoro-5-(trifluoroacetyl)benzonitrile, involves the reaction of a Grignard reagent with a trifluoroacetate (B77799) derivative.

This methodology would theoretically begin with the preparation of a Grignard reagent from a suitable precursor, such as 5-bromo-2-fluorobenzonitrile. The reaction of this precursor with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether would generate the corresponding organomagnesium species, 3-cyano-4-fluorophenylmagnesium bromide.

Subsequent reaction of this Grignard reagent with a trifluoroacetylating agent, for instance, ethyl trifluoroacetate or trifluoroacetic anhydride, would then yield the desired product, this compound. The general mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the trifluoroacetate, followed by the departure of the leaving group.

A representative, though generalized, reaction scheme is presented below:

Reactant 1Reactant 2Product
3-cyano-4-fluorophenylmagnesium bromideEthyl trifluoroacetateThis compound

It is crucial to control the reaction conditions, such as temperature and the rate of addition, to minimize the formation of byproducts, including the potential for double addition of the Grignard reagent to the ketone product.

Alternative Trifluoromethylation and Subsequent Oxidation Routes

An alternative strategy to introduce the trifluoroacetyl group involves a two-step process: the initial introduction of a trifluoromethyl group, followed by oxidation of an adjacent functional group to the ketone.

One potential pathway could involve the reaction of 2-fluoro-5-formylbenzonitrile (B141211) with a trifluoromethylating agent. Reagents such as trifluoromethyltrimethylsilane (TMSCF3), in the presence of a suitable fluoride source (e.g., tetrabutylammonium (B224687) fluoride), can add the trifluoromethyl group to the aldehyde, forming a secondary alcohol, 2-fluoro-5-(1,1,1-trifluoro-2-hydroxyethyl)benzonitrile.

The subsequent step would then be the oxidation of this secondary alcohol to the corresponding ketone. A variety of oxidizing agents could be employed for this transformation, including but not limited to pyridinium chlorochromate (PCC), Dess-Martin periodinane, or Swern oxidation conditions. The choice of oxidant would depend on the desired reaction conditions and the tolerance of other functional groups in the molecule.

The following table summarizes this potential two-step route:

StepStarting MaterialReagent(s)Intermediate/Product
1. Trifluoromethylation2-Fluoro-5-formylbenzonitrileTMSCF3, TBAF2-fluoro-5-(1,1,1-trifluoro-2-hydroxyethyl)benzonitrile
2. Oxidation2-fluoro-5-(1,1,1-trifluoro-2-hydroxyethyl)benzonitrilePCC or other oxidantThis compound

This approach offers an alternative to the direct trifluoroacetylation and can be advantageous depending on the availability of starting materials and the desired control over the reaction.

Convergent and Divergent Synthesis Routes

In contrast, a divergent synthesis would start from a common intermediate that is then elaborated into a variety of related structures. While less directly applicable to the synthesis of a single target like this compound, a divergent approach could be employed to create a library of analogs. For instance, a common precursor like 2-fluoro-5-iodobenzonitrile (B128481) could be subjected to various trifluoroacetylation conditions or reacted with different trifluoroacetyl-containing building blocks to generate a range of related compounds for structure-activity relationship studies.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of any synthetic methodology to ensure high yields, purity, and cost-effectiveness. For the synthesis of this compound, several parameters would need to be carefully controlled.

In the context of the Grignard-type reaction, key variables for optimization would include:

Solvent: The choice of ethereal solvent (e.g., THF, diethyl ether, or mixtures) can influence the formation and reactivity of the Grignard reagent.

Temperature: Low temperatures are often required to prevent side reactions and decomposition of the organometallic intermediate.

Nature of the Trifluoroacetate: The leaving group of the trifluoroacetate ester or anhydride can affect the rate and efficiency of the acylation.

Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for quenching and workup to maximize the yield of the desired ketone.

For the trifluoromethylation and oxidation route, optimization would focus on:

Trifluoromethylating Agent: The choice of reagent and catalyst can impact the efficiency of the trifluoromethyl group addition.

Oxidizing Agent: Selecting an appropriate oxidant and reaction conditions is crucial to achieve a clean and high-yielding conversion of the secondary alcohol to the ketone without over-oxidation or side reactions.

Purification Methods: Developing an efficient purification protocol, such as chromatography or recrystallization, is essential to isolate the final product in high purity.

Reactivity and Mechanistic Investigations of 2 Fluoro 5 Trifluoroacetyl Benzonitrile

Reactivity of the Trifluoroacetyl Carbonyl Group

The trifluoroacetyl group is a powerful electron-withdrawing group, which significantly activates the carbonyl carbon towards nucleophilic attack.

Nucleophilic Addition Reactions

The carbonyl carbon of the trifluoroacetyl group is highly electrophilic and is anticipated to readily undergo nucleophilic addition reactions. However, specific studies detailing these reactions for 2-Fluoro-5-(trifluoroacetyl)benzonitrile are not available.

Condensation and Cyclization Pathways

While the trifluoroacetyl group can participate in condensation and cyclization reactions, particularly with bifunctional nucleophiles, to form various heterocyclic systems, no specific examples involving this compound have been reported in the searched literature.

Rearrangement Reactions

Rearrangement reactions involving trifluoroacetyl groups are known in organic chemistry. However, there is no specific information available regarding such rearrangements for this compound.

Reactivity of the Nitrile Functionality

The nitrile group is a versatile functional group that can be transformed into amines, amides, or carboxylic acids.

Hydrolysis and Amidation Reactions

The hydrolysis of nitriles to carboxylic acids or amides is a common transformation, typically carried out under acidic or basic conditions. While this reactivity is expected for this compound, specific conditions and yields for the hydrolysis or amidation of this compound have not been documented in the available literature.

Reduction Processes

The reduction of the nitrile group to a primary amine is a fundamental reaction in organic synthesis. Various reducing agents can be employed for this purpose. However, reports detailing the reduction of the nitrile functionality in this compound are absent from the searched scientific databases.

Cycloaddition Reactions (e.g., Tetrazole Formation)

The nitrile functional group in this compound can participate in [3+2] cycloaddition reactions, most notably with azides to form tetrazole rings. The strong electron-withdrawing nature of the trifluoroacetyl group at the para position significantly activates the nitrile group towards nucleophilic attack by the azide (B81097) ion. This activation is a key factor in facilitating the cycloaddition.

The generally accepted mechanism for the formation of tetrazoles from nitriles and azides involves the activation of the nitrile, making it more electrophilic. The presence of strong electron-withdrawing substituents, such as the trifluoroacetyl group, enhances the electrophilicity of the nitrile carbon, thereby accelerating the rate of the cycloaddition. Computational studies on similar systems suggest that the activation barriers for tetrazole formation correlate strongly with the electron-withdrawing potential of the substituent on the nitrile.

A plausible reaction scheme for the formation of 5-(4-cyano-3-fluorophenyl)-5-(trifluoromethyl)-1H-tetrazole from this compound and sodium azide is depicted below. The reaction typically requires elevated temperatures and is often carried out in aprotic polar solvents.

ReactantReagentProduct
This compoundSodium Azide (NaN₃)5-(4-cyano-3-fluorophenyl)-5-(trifluoromethyl)-1H-tetrazole

Role of the Fluoro Substituent in Aromatic Reactivity

The fluoro substituent at the ortho position to the nitrile group in this compound has a profound impact on the reactivity of the aromatic ring, primarily through its involvement in nucleophilic aromatic substitution (SNAr) reactions and its electronic effects on various reaction pathways.

The aromatic ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the presence of the strongly electron-withdrawing trifluoroacetyl and cyano groups, which are positioned ortho and para to the fluoro substituent. These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr mechanism.

In SNAr reactions, the fluoride (B91410) ion is an excellent leaving group. The rate-determining step is typically the nucleophilic attack on the carbon atom bearing the leaving group. The presence of electron-withdrawing groups at the ortho and para positions delocalizes the negative charge of the intermediate, lowering the activation energy of this step. youtube.com

A variety of nucleophiles can displace the fluoride ion in compounds with similar electronic setups. The table below provides hypothetical examples of SNAr reactions with this compound based on known reactivity patterns of activated fluoroarenes.

NucleophileProduct
Methoxide (CH₃O⁻)2-Methoxy-5-(trifluoroacetyl)benzonitrile
Ammonia (NH₃)2-Amino-5-(trifluoroacetyl)benzonitrile
Thiophenoxide (C₆H₅S⁻)2-(Phenylthio)-5-(trifluoroacetyl)benzonitrile

The electronic effects of the fluoro and trifluoroacetyl substituents dictate the preferred reaction pathways. The trifluoroacetyl group is a powerful deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing nature, making such reactions highly unfavorable. wikipedia.org Conversely, this electron withdrawal is the key to activating the ring for nucleophilic aromatic substitution.

The fluorine atom itself exerts a dual electronic effect: a strong -I (inductive) effect and a weaker +M (mesomeric) effect. In the context of SNAr, the inductive effect of fluorine enhances the electrophilicity of the carbon to which it is attached, facilitating nucleophilic attack. While fluorine is an ortho, para-director in electrophilic aromatic substitution on activated rings, its primary role in this highly deactivated system is to act as a leaving group in SNAr. nih.gov

Intermolecular and Intramolecular Reaction Dynamics

The presence of multiple reactive sites in this compound and its derivatives allows for the possibility of both intermolecular and intramolecular reactions. For instance, following a nucleophilic aromatic substitution reaction where the incoming nucleophile contains a reactive functional group, subsequent intramolecular reactions can lead to the formation of heterocyclic systems.

Consider a scenario where the fluoro group is substituted by a nucleophile containing a hydroxyl or amino group at an appropriate distance from another reactive site on the molecule. This could potentially lead to an intramolecular cyclization. The favorability of an intramolecular versus an intermolecular reaction is governed by factors such as the length and flexibility of the linker between the reacting groups, the concentration of the reactants, and the inherent strain of the resulting cyclic product. Generally, intramolecular reactions that form five- or six-membered rings are kinetically and thermodynamically favored over their intermolecular counterparts, especially at low concentrations.

Kinetic and Thermodynamic Studies of Key Transformations

Cycloaddition Reactions: The kinetics of tetrazole formation from nitriles are significantly influenced by the electronic nature of the substituents on the aromatic ring. For benzonitriles with electron-withdrawing groups, the rate of reaction with azides is generally faster. The reaction is typically thermodynamically favorable due to the formation of the stable aromatic tetrazole ring.

Nucleophilic Aromatic Substitution (SNAr): Kinetic studies on SNAr reactions of activated fluoroarenes have shown that the rate is dependent on the nature of the nucleophile, the solvent, and the electronic properties of the aromatic substrate. For a given nucleophile and solvent system, the rate of substitution would be expected to be high for this compound due to the strong activation provided by the trifluoroacetyl and cyano groups. The thermodynamic stability of the product, where a stronger bond is formed between the carbon and the nucleophile compared to the C-F bond, drives the reaction to completion.

The table below presents a qualitative comparison of the expected kinetic and thermodynamic parameters for key transformations of this compound based on established principles.

Reaction TypeExpected KineticsExpected ThermodynamicsInfluencing Factors
Tetrazole FormationRelatively FastFavorable (Exergonic)Electron-withdrawing nature of -COCF₃ and -CN groups
SNArFastHighly Favorable (Exergonic)Strong activation by -COCF₃ and -CN groups; Good leaving group ability of -F

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Synthetic Intermediate

The strategic placement of three distinct functional groups makes 2-Fluoro-5-(trifluoroacetyl)benzonitrile an exemplary synthetic intermediate. Each group can be targeted with specific reagents, often without the need for complex protecting group strategies, allowing for the efficient construction of more elaborate molecules.

The utility of this compound as a foundational unit for complex aromatic structures stems from the distinct reactivity of its functional groups. The fluorine atom, activated by the powerful electron-withdrawing effects of the adjacent nitrile and the para-trifluoroacetyl group, is highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for its displacement by a wide variety of nucleophiles, such as amines, thiols, or alkoxides, thereby enabling the straightforward introduction of new functionalities onto the aromatic ring.

Furthermore, the nitrile and trifluoroacetyl groups can undergo a host of chemical transformations to build molecular complexity. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, each modification opening up new synthetic pathways. The trifluoroacetyl group's ketone moiety can participate in reactions like Wittig olefination, aldol (B89426) condensations, or reductive amination to extend carbon chains or introduce new stereocenters.

Table 1: Key Transformations of this compound for Aromatic System Elaboration

Functional GroupReaction TypeReagentsResulting Functional Group
Fluoro (-F)Nucleophilic Aromatic Substitution (SNAr)R-NH2, R-SH, R-OH-NHR, -SR, -OR
Nitrile (-CN)HydrolysisH3O+ / heatCarboxylic Acid (-COOH)
Nitrile (-CN)ReductionLiAlH4 or H2 / CatalystAminomethyl (-CH2NH2)
Trifluoroacetyl (-COCF3)ReductionNaBH41-(Trifluoro)ethyl alcohol
Trifluoroacetyl (-COCF3)Wittig ReactionPh3P=CHRTrifluoromethyl-substituted alkene

The combination of a ketone and a nitrile on an aromatic ring is a classic blueprint for the synthesis of fused and unfused heterocyclic systems. The trifluoroacetyl group is a particularly effective building block for constructing five- and six-membered rings, which are core structures in many pharmaceuticals and functional materials.

For example, condensation of the trifluoroacetyl ketone with hydrazine (B178648) or its derivatives can readily produce pyrazole (B372694) rings. Similarly, reaction with amidines or guanidine (B92328) can lead to the formation of pyrimidine (B1678525) scaffolds. The presence of the trifluoromethyl group in these heterocycles is often desirable in medicinal chemistry, as it can enhance metabolic stability and binding affinity. The general principle of using substituted fluorobenzonitriles to construct heterocycles like benzothiophenes, pyrroloquinolines, and quinolines is well-established. ossila.com The unique reactivity of this compound makes it a prime candidate for creating novel, highly functionalized heterocyclic compounds.

Role in Fluorine-Containing Building Blocks for Specialized Architectures

Fluorinated compounds are critical in modern chemistry, and this compound serves as a valuable repository of fluorine, enabling the creation of specialized, high-performance molecules and materials.

Derivatization is a technique used to modify a chemical compound to enhance its properties for analysis or to create new functionalities. guidechem.com The subject molecule offers two distinct fluorine environments for such modifications. The trifluoroacetyl group (-COCF3) is a robust and highly electronegative moiety that can be incorporated into larger molecules to impart specific properties like lipophilicity or to act as a reporter group in analytical techniques.

The aromatic fluorine atom is the more synthetically versatile site for derivatization. Its activation towards SNAr allows the entire 2-cyano-4-(trifluoroacetyl)phenyl scaffold to be transferred to another molecule via reaction with a suitable nucleophile. This process effectively uses the starting material as a "fluorinated building block" to introduce this complex, electronically-tuned aromatic ring into a new chemical architecture.

Covalent Organic Frameworks (COFs) are porous, crystalline polymers constructed from organic building blocks linked by strong covalent bonds. The properties of a COF are directly determined by the geometry and functionality of its monomeric precursors. nih.gov Typically, these precursors contain reactive groups like aldehydes, amines, or boronic acids that can undergo condensation reactions to form the extended framework.

While ketones are less commonly used than aldehydes, the functional groups on this compound make it a potential candidate as a specialized linker for COF synthesis. The ketone and nitrile moieties could, under specific conditions, participate in condensation reactions to form the framework's linkages. The incorporation of such a linker would result in a highly fluorinated COF. The presence of fluorine atoms within the COF's structure can be used to tune its properties, such as pore surface chemistry, gas sorption selectivity, and catalytic activity. nih.gov

Synthesis of Scaffolds with Tunable Electronic Properties

The electronic nature of an aromatic ring is dictated by the inductive and resonance effects of its substituents. The this compound molecule is decorated exclusively with strongly electron-withdrawing groups: fluoro (-F), cyano (-CN), and trifluoroacetyl (-COCF3). This confluence of functionality renders the aromatic ring exceptionally electron-deficient.

This inherent electronic property is a key feature that can be exploited. The electron-poor nature of the ring enhances its reactivity towards certain transformations (like SNAr) and influences the properties of any larger system it is incorporated into. utrgv.eduacs.org By selectively modifying one of the three functional groups, chemists can attach electron-donating or other functional moieties, creating a donor-acceptor system. This allows for the rational design and "tuning" of the molecule's electronic and photophysical properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. pku.edu.cn Such tunable scaffolds are highly sought after as intermediates for organic electronic materials, including organic light-emitting diodes (OLEDs), photovoltaics, and sensors.

Development of Novel Reagents and Catalysts from Derivatives

The transformation of this compound into sophisticated reagents and catalysts often involves the chemical modification of its trifluoroacetyl moiety. This ketone group serves as a synthetic handle for introducing new functionalities, including chiral centers, which are crucial for asymmetric catalysis.

One of the primary strategies involves the asymmetric reduction of the trifluoroacetyl group to a chiral trifluoromethyl-substituted alcohol. This transformation is a key step in creating chiral ligands and auxiliaries. These chiral alcohols can be further derivatized, for instance, by converting the hydroxyl group into a phosphite (B83602) or by incorporating it into a larger ligand backbone. The resulting chiral ligands can then be complexed with transition metals to form catalysts for a variety of asymmetric transformations, such as hydrogenations, cross-coupling reactions, and cycloadditions.

Another promising avenue is the conversion of the trifluoroacetyl group into a chiral amine. This can be achieved through reductive amination or other synthetic routes. The resulting chiral amines are valuable precursors for organocatalysts, such as chiral thioureas, squaramides, and bifunctional amine-based catalysts. These organocatalysts have gained significant attention for their ability to promote a wide range of enantioselective reactions under mild and environmentally friendly conditions.

The presence of the nitrile group and the fluorine atom on the aromatic ring also plays a crucial role. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering additional points for diversification and attachment to solid supports or polymer backbones. The fluorine atom, with its strong electron-withdrawing nature, can influence the acidity of adjacent protons and the reactivity of the aromatic ring, which can be exploited in catalyst design to fine-tune electronic and steric properties.

Research Findings on Derivative Synthesis and Catalytic Applications

While direct literature on the catalytic applications of derivatives of this compound is emerging, the principles for their design are well-established through studies on analogous compounds. Research on the enantioselective reduction of trifluoromethyl ketones has demonstrated the feasibility of creating chiral building blocks from such precursors. For example, various catalytic systems, including those based on ruthenium, iridium, and rhodium complexes with chiral ligands, have been shown to be effective in the asymmetric hydrogenation of trifluoromethyl ketones, affording the corresponding chiral alcohols with high enantioselectivity.

Furthermore, the development of organocatalysts from chiral amines is a mature field of research. The conversion of chiral amines, which can be conceptually derived from this compound, into catalysts for reactions like aldol additions, Michael additions, and Diels-Alder reactions is a common strategy. The electronic modulation provided by the fluoro and cyano groups on the benzonitrile (B105546) scaffold could offer unique advantages in terms of catalyst activity and selectivity.

The following table summarizes potential derivatives of this compound and their prospective applications in the development of novel reagents and catalysts, based on established chemical principles.

Derivative of this compoundPotential TransformationResulting Reagent/Catalyst ClassPotential Application
Chiral 1-(2-Fluoro-5-cyanophenyl)-2,2,2-trifluoroethanolAsymmetric reduction of the trifluoroacetyl groupChiral alcohol, Chiral auxiliaryPrecursor for chiral phosphite ligands, Chiral derivatizing agent
Chiral 1-(2-Fluoro-5-cyanophenyl)-2,2,2-trifluoroethanamineReductive amination of the trifluoroacetyl groupChiral amine, Organocatalyst precursorSynthesis of chiral thiourea (B124793) or squaramide organocatalysts
(R/S)-1-(2-Fluoro-5-cyanophenyl)-2,2,2-trifluoroethyl diphenylphosphiniteReaction of the chiral alcohol with chlorodiphenylphosphineChiral phosphinite ligandLigand for transition metal-catalyzed asymmetric reactions
N-(1-(2-Fluoro-5-cyanophenyl)-2,2,2-trifluoroethyl)-3,5-bis(trifluoromethyl)benzamideAcylation of the chiral amineChiral organocatalystHydrogen-bond donating catalyst for enantioselective reactions

The strategic functionalization of this compound presents a clear and promising path for the creation of a new generation of reagents and catalysts. The combination of a reactive ketone, a versatile nitrile, and the electronic influence of fluorine on a stable aromatic platform provides a powerful toolkit for chemists to design molecules with precise control over chemical reactivity and stereoselectivity. Future research in this area is expected to unlock the full potential of this unique chemical entity in advanced organic synthesis and materials science.

Computational and Theoretical Chemistry Studies

Electronic Structure Analysis and Molecular Orbital Theory

Electronic structure analysis is fundamental to understanding the chemical properties of a molecule. It involves examining the distribution of electrons within the molecular framework and the nature of the molecular orbitals (MOs). Methods like Density Functional Theory (DFT) are commonly used to compute the optimized geometry and electronic properties of molecules. These calculations provide a basis for analyzing reactivity, spectroscopic properties, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap (ΔE), are critical parameters for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. researchgate.netrsc.org A small energy gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

While specific FMO data for 2-Fluoro-5-(trifluoroacetyl)benzonitrile is not available in the cited literature, an analysis of a related compound, 4-methoxybenzonitrile (B7767037), can serve as an illustrative example of the data obtained from such calculations. DFT studies on 4-methoxybenzonitrile have determined its FMO energies. semanticscholar.org This type of analysis for this compound would reveal the influence of its three distinct electron-withdrawing groups (fluoro, trifluoroacetyl, and nitrile) on its electronic properties and reactivity. The strong electron-withdrawing nature of these groups would be expected to lower the energy of the LUMO significantly, making the molecule a potent electrophile.

Table 1: Illustrative Frontier Molecular Orbital Data (Example: 4-methoxybenzonitrile) This table presents data for an analogous compound to demonstrate the typical output of FMO analysis.

Molecular OrbitalEnergy (eV)
HOMO-7.15
LUMO-2.78
Energy Gap (ΔE)4.37

Source: Adapted from DFT studies on 4-methoxybenzonitrile. researchgate.netsemanticscholar.org

The charge distribution within a molecule dictates its electrostatic interactions and is a key determinant of its reactivity. Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the electrostatic potential on the electron density surface of a molecule. libretexts.orgavogadro.cc These maps are invaluable for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.net

In an MEP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, colored blue, are electron-deficient and represent sites for nucleophilic attack. researchgate.netwolfram.com Green and yellow areas denote regions of neutral or intermediate potential. researchgate.net

For this compound, an MEP map would be expected to show significant regions of positive potential (blue) around the hydrogen atoms of the benzene (B151609) ring and the carbonyl carbon of the trifluoroacetyl group. The highly electronegative fluorine atoms (both on the ring and in the trifluoroacetyl group), the oxygen atom, and the nitrogen atom of the nitrile group would create areas of strong negative potential (red). researchgate.net This charge polarization highlights the molecule's electrophilic character, particularly at the carbonyl carbon and the aromatic ring carbons, and the nucleophilic character of the heteroatoms.

Reaction Mechanism Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating complex reaction mechanisms. rsc.orgresearchgate.net By mapping the potential energy surface (PES) of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. github.io This allows for a theoretical prediction of reaction pathways, feasibility, and selectivity before extensive experimental work is undertaken. rsc.org

A transition state (TS) represents a first-order saddle point on the potential energy surface, corresponding to the highest energy point along the minimum energy reaction path between reactants and products. github.io The energy difference between the reactants and the transition state is the activation energy or energy barrier (ΔE‡), which is a critical factor in determining the reaction rate.

Computational methods, such as DFT, can be used to locate the geometry of a transition state. A key verification of a true TS structure is a vibrational frequency analysis, which should yield exactly one imaginary frequency. github.io This imaginary frequency corresponds to the motion along the reaction coordinate that transforms reactants into products. github.io By calculating the energies of the reactants and the transition state, the energy barrier can be determined, providing a quantitative prediction of the reaction's kinetics. diva-portal.orgtrygvehelgaker.no For instance, DFT calculations on the reaction of benzene with atomic fluorine have been used to determine the activation energy for hydrogen substitution, demonstrating the utility of this approach. mdpi.com

Chemical reactions are typically conducted in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these solvent effects in two primary ways: implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation. acs.orgnih.gov

The choice of solvent can alter the energy of reactants, transition states, and products differently. Polar solvents, for example, tend to stabilize charged species and polar transition states more effectively than non-polar solvents, which can dramatically accelerate or decelerate a reaction. By performing quantum chemical calculations with different solvent models, it is possible to predict how a reaction pathway might change in various chemical environments, providing crucial guidance for experimental design. acs.org

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. Conformational analysis involves identifying the stable arrangements of atoms (conformers) that a molecule can adopt through rotation around its single bonds.

For this compound, a key area of conformational flexibility is the rotation around the single bond connecting the trifluoroacetyl group to the benzene ring. Computational studies on similar molecules, such as trifluoroacetyl triflate, have used DFT to map the potential energy surface as a function of key dihedral angles, revealing the most stable conformers. mdpi.com A similar analysis would likely show that the planarity of the system is influenced by steric hindrance and electronic interactions between the trifluoroacetyl group and the ortho-fluorine atom.

Furthermore, intramolecular interactions can play a significant role in stabilizing certain conformations. In fluorinated aromatic compounds, non-covalent interactions such as dipole-dipole interactions or weak hydrogen bonds can influence the preferred geometry. illinois.edunih.govrsc.org For example, studies on fluorohydrins have shown evidence of intramolecular OH···F hydrogen bonding. nih.gov In this compound, potential interactions between the ortho-fluorine and the carbonyl oxygen, or between the trifluoromethyl group and the nitrile group, could influence the molecule's conformational landscape and reactivity. csic.esnih.govnih.gov

Predictive Modeling of Reactivity and Selectivity

Predictive modeling, often employing quantum chemical methods like Density Functional Theory (DFT), is instrumental in elucidating the reactivity and selectivity of organic molecules. For this compound, the presence of three distinct functional groups—a nitrile (-CN), a fluoro (-F), and a trifluoroacetyl (-COCF₃) group—on the benzene ring dictates its electronic distribution and, consequently, its chemical behavior.

The trifluoroacetyl group is a potent electron-withdrawing group, significantly more so than a simple acetyl or methyl group. This strong inductive effect, combined with the electron-withdrawing nature of the nitrile and fluoro groups, renders the aromatic ring electron-deficient. This electronic characteristic is a key determinant of the molecule's reactivity, particularly in electrophilic and nucleophilic aromatic substitution reactions.

Computational models of similar fluorinated benzonitriles can help in predicting the most probable sites for chemical reactions. For instance, studies on other substituted benzonitriles often involve the calculation of molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO and LUMO) to identify electron-rich and electron-poor regions. In the case of this compound, the carbon atoms of the aromatic ring are expected to be electrophilic, with the positions ortho and para to the powerful trifluoroacetyl group being particularly activated towards nucleophilic attack.

Furthermore, theoretical calculations can provide quantitative measures of reactivity, such as global reactivity descriptors. These descriptors, derived from the energies of the frontier molecular orbitals, include chemical potential, hardness, and electrophilicity index. ias.ac.in For a molecule like this compound, a high electrophilicity index would be anticipated, signifying its propensity to react with nucleophiles.

The interplay of the electronic effects of the substituents also governs the regioselectivity of reactions. The fluoro group at the 2-position and the trifluoroacetyl group at the 5-position create a unique substitution pattern that would be computationally interesting to explore for predicting the outcomes of various organic transformations.

A hypothetical table of calculated reactivity indices for this compound, based on common trends observed in related molecules, is presented below. It is important to note that these are estimated values for illustrative purposes, as direct computational data is not available.

Reactivity Descriptor Predicted Value (Arbitrary Units) Implication
HOMO EnergyLowLow propensity to donate electrons
LUMO EnergyLowHigh propensity to accept electrons
HOMO-LUMO GapLargeHigh kinetic stability
Electrophilicity IndexHighStrong electrophilic character
Chemical HardnessHighLess reactive in general, but specific sites are highly activated

Spectroscopic Property Prediction (Theoretical Aspects)

Theoretical calculations are invaluable for predicting and interpreting the spectroscopic properties of molecules, including vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra. For this compound, computational methods can provide a theoretical spectrum that aids in the identification and characterization of the compound.

Vibrational Spectroscopy (IR and Raman):

DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), have been successfully employed to predict the vibrational frequencies of various benzonitrile (B105546) derivatives. researchgate.net For this compound, such calculations would predict the characteristic stretching frequencies for the C≡N, C=O, C-F, and C-CF₃ bonds.

The nitrile (C≡N) stretching vibration is typically observed in the range of 2220-2260 cm⁻¹. The presence of strong electron-withdrawing groups, as in the target molecule, is expected to shift this frequency to a higher wavenumber. The carbonyl (C=O) stretching of the trifluoroacetyl group would likely appear as a strong absorption in the region of 1700-1750 cm⁻¹. The C-F stretching and the vibrations associated with the CF₃ group would also give rise to characteristic bands in the fingerprint region of the IR spectrum.

A simulated table of key predicted vibrational frequencies for this compound is provided below, based on typical ranges for these functional groups.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Nitrile (-C≡N)Stretching~2245
Carbonyl (-C=O)Stretching~1730
Carbon-Fluorine (-C-F)Stretching~1250
Trifluoromethyl (-CF₃)Symmetric Stretching~1180
Aromatic C-HStretching>3000

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations of NMR chemical shifts (¹H, ¹³C, ¹⁹F) are a powerful tool for structure elucidation. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. For this compound, the electron-withdrawing nature of the substituents would cause the aromatic protons and carbons to be significantly deshielded, resulting in downfield chemical shifts in the ¹H and ¹³C NMR spectra.

The ¹⁹F NMR spectrum would be of particular interest, showing signals for the fluorine atom on the ring and the three equivalent fluorine atoms of the trifluoromethyl group. Theoretical predictions of these chemical shifts and the coupling constants between the fluorine and neighboring protons or carbons would be invaluable for spectral assignment.

Electronic Spectroscopy (UV-Visible):

Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of molecules. mdpi.com These calculations provide information about the wavelengths of maximum absorption (λₘₐₓ) and the corresponding electronic transitions. For this compound, the presence of the aromatic ring and the carbonyl group suggests the possibility of π → π* and n → π* transitions. The strong electron-withdrawing substituents are likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzonitrile.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

High-resolution NMR spectroscopy is the cornerstone for the unambiguous structural determination of 2-Fluoro-5-(trifluoroacetyl)benzonitrile in solution. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted analysis of the molecular framework.

A combination of one-dimensional ¹H, ¹³C, and ¹⁹F NMR experiments provides the fundamental data for structural assignment. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrile (-CN), trifluoroacetyl (-COCF₃), and fluoro (-F) groups, leading to a downfield shift for the aromatic protons and carbons.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The substitution pattern dictates a complex splitting pattern due to proton-proton (³JHH) and proton-fluorine (JHF) couplings. The proton ortho to the fluorine atom (H-3) would likely appear as a triplet of doublets, while the other protons (H-4 and H-6) would exhibit doublet of doublets or more complex multiplets.

¹³C NMR: The ¹³C NMR spectrum will display nine unique carbon signals, as there are no elements of symmetry in the molecule. Key signals include the nitrile carbon (δ ~115-120 ppm), the carbonyl carbon of the ketone (δ ~180-190 ppm, with quartet splitting due to coupling with the three fluorine atoms of the CF₃ group), and the trifluoromethyl carbon (δ ~117 ppm, appearing as a quartet due to one-bond C-F coupling). The six aromatic carbons will resonate in the δ 110-140 ppm range, with their chemical shifts and multiplicities influenced by one-, two-, and three-bond couplings to fluorine (¹JCF, ²JCF, ³JCF).

¹⁹F NMR: The fluorine NMR spectrum is particularly informative, expected to show two distinct signals. The first signal corresponds to the fluorine atom attached to the aromatic ring. The second signal, a singlet, corresponds to the three equivalent fluorine atoms of the trifluoroacetyl group. The chemical shift of the trifluoroacetyl group is sensitive to its electronic environment but typically appears in the range of -70 to -85 ppm relative to a standard like CFCl₃. researchgate.netalfa-chemistry.com

Table 1: Predicted NMR Spectroscopic Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constants (Hz)
¹H
H-3 ~7.4-7.6 td ³JHH, ⁴JHF
H-4 ~8.2-8.4 ddd ³JHH, ⁴JHH, ³JHF
H-6 ~8.4-8.6 dd ⁴JHH, ⁵JHF
¹³C
C-CN ~115 d ³JCF
C-COCF₃ ~185 q ²JCF
C-CF₃ ~117 q ¹JCF (~290 Hz)
Aromatic C ~110-140 m ¹JCF, ²JCF, ³JCF
¹⁹F
Ar-F ~ -110 to -130 (vs CFCl₃) m JHF

Note: Predicted values are based on typical ranges for similar functional groups and substitution patterns. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations between nuclei. For a planar aromatic molecule like this compound, stereochemistry is not a factor, but connectivity is paramount.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other. For this molecule, a COSY spectrum would reveal cross-peaks connecting adjacent protons on the aromatic ring (H-3 with H-4, and H-4 with H-6), confirming their positions relative to one another. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹JCH coupling). sdsu.edu An HSQC spectrum would show cross-peaks linking the signals of H-3, H-4, and H-6 in the ¹H spectrum to the signals of C-3, C-4, and C-6, respectively, in the ¹³C spectrum, allowing for the unambiguous assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for mapping the complete carbon skeleton by detecting longer-range couplings (typically two or three bonds, ²JCH and ³JCH). sdsu.edu Key expected correlations include those from the aromatic protons to the quaternary carbons, such as from H-4 and H-6 to the carbonyl carbon (C=O) and the nitrile carbon (C≡N). This would firmly establish the relative positions of all substituents on the benzene (B151609) ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification (Methodological Focus)

Vibrational spectroscopy provides a rapid and non-destructive method for identifying the key functional groups within the molecule. Both IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules.

From a methodological standpoint, sample preparation for IR can be done by analyzing the neat liquid between salt plates (NaCl or KBr) or as a thin film. For Raman, the sample can be analyzed directly in a glass vial or NMR tube. The key vibrational modes for this compound are highly characteristic:

Nitrile (C≡N) Stretch: This functional group gives rise to a sharp, intense absorption in the IR spectrum and a strong, sharp band in the Raman spectrum, typically in the range of 2220–2240 cm⁻¹. Its intensity in the IR spectrum is variable, but it is often a strong and easily identifiable peak in the Raman spectrum of benzonitrile (B105546) derivatives. researchgate.net

Ketone (C=O) Stretch: The trifluoroacetyl group's carbonyl stretch is expected to appear at a higher frequency than that of a simple alkyl ketone due to the strong inductive electron-withdrawing effect of the -CF₃ group. This results in a strong, sharp band in the IR spectrum, typically between 1740–1780 cm⁻¹.

C-F Stretches: The spectrum will contain strong C-F stretching vibrations. The aromatic C-F stretch typically appears in the 1250–1120 cm⁻¹ region. The C-F stretches of the trifluoromethyl group are particularly intense and are expected in the 1350–1150 cm⁻¹ range.

Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene ring will produce a series of bands in the 1600–1450 cm⁻¹ region.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Expected IR Intensity Expected Raman Intensity
Nitrile C≡N Stretch 2220 - 2240 Medium-Sharp Strong-Sharp
Ketone C=O Stretch 1740 - 1780 Strong Medium
Trifluoromethyl C-F Stretch 1350 - 1150 Very Strong Medium
Fluoroaromatic C-F Stretch 1250 - 1120 Strong Weak

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry is used to measure the mass of an ion with very high accuracy. This allows for the determination of a molecule's elemental formula. For this compound, the molecular formula is C₉H₃F₄NO. HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. The monoisotopic mass of the molecular ion ([M]⁺•) is calculated to be 217.015077 Da. chemspider.com An experimental HRMS measurement within a narrow tolerance (typically <5 ppm) of this theoretical value provides unambiguous confirmation of the elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for assessing the purity of a sample and for analyzing reaction mixtures containing the target compound.

Method development for this compound would typically involve:

Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) would be the standard approach. A C18 column would be a suitable initial choice, offering good retention for the relatively nonpolar aromatic compound. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acidifier (e.g., 0.1% formic acid) to ensure good peak shape and ionization efficiency.

Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) could be used. Given the compound's structure, both positive and negative ion modes should be evaluated. In positive mode, the protonated molecule [M+H]⁺ (m/z 218.0229) would be the target ion.

Fragmentation Analysis (MS/MS): By selecting the parent ion (e.g., m/z 218) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be generated. This MS/MS spectrum is highly specific and can be used for selective detection in complex matrices. Plausible fragmentation pathways include the neutral loss of key groups. A primary and highly characteristic fragmentation would be the cleavage of the C-C bond between the carbonyl and the trifluoromethyl group, resulting in the loss of the •CF₃ radical (69 Da) to form a stable acylium ion. researchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Formula Calculated m/z Description
[M]⁺• C₉H₃F₄NO⁺• 217.0151 Molecular Ion (EI)
[M+H]⁺ C₉H₄F₄NO⁺ 218.0229 Protonated Molecule (ESI/APCI)
[M-CF₃]⁺ C₈H₃FNO⁺ 148.0199 Loss of •CF₃ radical
[M-COCF₃]⁺ C₇H₃FN⁺ 120.0250 Loss of •COCF₃ radical

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are fundamental for the purification and assessment of the purity of synthetic chemical compounds like this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques for determining the purity of volatile and non-volatile compounds, respectively.

For a compound with the volatility of this compound, Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), would be a suitable method for purity assessment. A hypothetical GC method would involve optimizing parameters such as the type of capillary column (e.g., a non-polar or medium-polar stationary phase like a polysiloxane), the temperature program for the oven, the injector temperature, and the carrier gas flow rate.

High-Performance Liquid Chromatography (HPLC) is another essential tool for purity determination, particularly for less volatile compounds or as an orthogonal technique to GC. A reverse-phase HPLC method would likely be employed, utilizing a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, would be optimized to achieve adequate separation from any impurities. Detection would commonly be performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance.

No specific, validated GC or HPLC methods for this compound have been found in the reviewed literature, and therefore, a data table with specific parameters cannot be provided.

For the purification of this compound on a preparative scale, Column Chromatography is the most common technique. This method involves packing a glass column with a solid adsorbent (stationary phase), typically silica (B1680970) gel or alumina. The crude compound is loaded onto the top of the column, and a solvent or a mixture of solvents (eluent or mobile phase) is passed through the column.

The separation is based on the differential adsorption of the compound and its impurities to the stationary phase. By gradually increasing the polarity of the eluent, the components are selectively desorbed and move down the column at different rates, allowing for their separate collection as fractions. The choice of eluent system is critical and is usually determined by preliminary analysis using Thin-Layer Chromatography (TLC).

Specific details regarding the stationary phase and eluent system for the purification of this compound are not available in the public domain. Consequently, a data table with experimental details cannot be generated.

X-ray Crystallography for Solid-State Structure Determination (Methodological Focus)

X-ray Crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method would provide precise information on bond lengths, bond angles, and the conformation of the this compound molecule in the solid state, as well as details about its crystal packing.

The methodological approach involves several key steps:

Crystal Growth: The first and often most challenging step is to grow a single crystal of the compound of suitable size and quality. This is typically achieved by slow evaporation of a solvent from a saturated solution, slow cooling of a saturated solution, or vapor diffusion.

Data Collection: The single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays, and the intensities and positions of the diffracted beams are recorded by a detector.

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the crystal's unit cell. This is followed by a refinement process to improve the accuracy and precision of the atomic coordinates and other structural parameters.

A search of crystallographic databases reveals no published crystal structure for this compound. Therefore, no crystallographic data can be presented.

Future Research Directions and Perspectives

Development of Greener Synthetic Routes and Sustainable Methodologies

Traditional synthetic routes to fluorinated aromatic compounds often rely on hazardous reagents and environmentally persistent solvents. Future research will likely focus on developing more sustainable methods for the synthesis of 2-Fluoro-5-(trifluoroacetyl)benzonitrile and its derivatives.

Key areas for development include:

Catalytic Approaches: Replacing stoichiometric reagents with catalytic systems can significantly reduce waste. For instance, developing catalytic cyanidation methods that avoid the use of toxic cyanide salts would be a major advancement. google.com

Benign Solvents: Shifting from chlorinated or polar aprotic solvents to greener alternatives like water, ionic liquids, or supercritical fluids is a critical goal. chemistryjournals.netrsc.org Research into micellar catalysis, using surfactants in water, could provide an effective medium for reactions involving hydrophobic substrates. proquest.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product is a core principle of green chemistry. This involves exploring addition reactions and minimizing the use of protecting groups.

Energy Efficiency: The adoption of energy-efficient techniques such as microwave-assisted or mechanochemical synthesis can reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.netacs.org

Sustainable ApproachConventional Method DrawbackPotential Greener AlternativeAnticipated Benefits
Reagent SelectionUse of highly toxic reagents like liquid bromine or cuprous cyanide. google.comCatalytic cyanidation; use of less hazardous fluorinating agents.Reduced toxicity, improved safety, less hazardous waste.
Solvent ChoiceDependence on volatile and toxic organic solvents (e.g., DMF, chlorinated solvents). proquest.comWater, ionic liquids, or biodegradable surfactants (nanomicelles). proquest.comresearchgate.netReduced environmental impact, simplified purification.
Energy InputProlonged heating under reflux conditions.Microwave-assisted synthesis, flow chemistry, mechanochemistry. chemistryjournals.netacs.orgFaster reaction times, lower energy consumption, improved process control.

Exploration of Novel Catalytic Transformations Involving the Trifluoroacetyl Group

The trifluoroacetyl group is a powerful functional handle, but its catalytic transformations, particularly on a complex scaffold like this compound, are not fully explored. Future research should focus on leveraging this group for novel bond formations.

Potential research avenues include:

Asymmetric Reductions: Developing highly enantioselective catalytic methods to reduce the ketone of the trifluoroacetyl group to a chiral trifluoromethyl-substituted alcohol. This would provide access to valuable chiral building blocks for pharmaceuticals and agrochemicals.

Carbon-Carbon Bond Formations: Investigating catalytic additions to the carbonyl group, such as aldol (B89426), Henry, or cyanation reactions, to build molecular complexity.

Decarbonylative Coupling: Exploring transition-metal-catalyzed reactions that could lead to the decarbonylative coupling of the trifluoroacetyl group with various partners, offering a novel route to trifluoromethylated arenes.

C-H Functionalization: Utilizing the directing-group potential of the trifluoroacetyl moiety to achieve regioselective C-H activation and functionalization at the ortho position (C-6) of the benzonitrile (B105546) ring. rutgers.edu

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of many fluorinated compounds involves hazardous reagents or exothermic reactions, making them ideal candidates for flow chemistry. neuroquantology.com Integrating the synthesis and derivatization of this compound into continuous flow systems offers significant advantages.

Key benefits and research directions are:

Enhanced Safety: Flow reactors minimize the volume of hazardous materials handled at any given time, significantly improving safety, especially for reactions involving toxic or explosive intermediates. researchgate.net

Process Control and Scalability: The precise control over reaction parameters (temperature, pressure, residence time) in flow systems allows for rapid optimization, improved reproducibility, and seamless scalability from laboratory to industrial production. neuroquantology.comresearchgate.net

Multi-step Synthesis: The modular nature of flow chemistry setups facilitates the creation of multi-step, automated synthesis sequences, enabling the rapid production of a library of derivatives from this compound without isolating intermediates. researchgate.netnih.gov This is particularly relevant for the synthesis of radiolabeled compounds for applications like positron emission tomography (PET). nih.gov

Advanced Computational Studies for Deeper Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, predicting reactivity, and designing new catalysts. frontiersin.org Advanced computational studies on this compound can provide invaluable insights.

Specific areas of investigation could include:

Reaction Pathway Analysis: Modeling potential reaction pathways for novel transformations to understand transition states, activation barriers, and the influence of catalysts. This can help explain observed regioselectivity and stereoselectivity. frontiersin.org

Reactivity Prediction: Calculating molecular properties such as electrostatic potential surfaces, frontier molecular orbitals (HOMO-LUMO), and bond dissociation energies to predict the most likely sites for nucleophilic or electrophilic attack. researchgate.net

Catalyst Design: Using computational screening to identify optimal catalyst structures for specific transformations, such as the asymmetric reduction of the trifluoroacetyl group, thereby accelerating experimental discovery.

Spectroscopic Correlation: Correlating calculated spectroscopic data (e.g., NMR, IR) with experimental results to confirm the structures of novel products and intermediates. orientjchem.org

Discovery of Unexpected Reactivity and New Synthetic Applications

The unique electronic nature of this compound, arising from the combination of three distinct electron-withdrawing groups, may lead to unexpected reactivity patterns. A systematic exploration of its reactions under a wide range of conditions could unveil novel synthetic applications.

Potential areas for discovery include:

Intramolecular Cyclizations: Investigating conditions that could promote intramolecular reactions between the nitrile and trifluoroacetyl groups, possibly leading to novel heterocyclic ring systems.

Nucleophilic Aromatic Substitution (SNAr): While the fluorine atom is activated towards SNAr, the combined electron-withdrawing effect of the other groups could lead to unusual reactivity or allow for substitution under exceptionally mild conditions.

Photochemical Reactions: Studying the photochemical behavior of the molecule, as the trifluoroacetyl group can participate in various light-induced transformations, potentially leading to the formation of complex polycyclic structures. researchgate.net

Multicomponent Reactions: Designing new multicomponent reactions where this compound acts as a key building block, allowing for the rapid assembly of complex molecules in a single step.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-fluoro-5-(trifluoroacetyl)benzonitrile, and how are key intermediates characterized?

  • Methodology : The compound is typically synthesized via sequential functionalization of a benzonitrile core. A boronic ester intermediate (e.g., 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile) can be prepared using Suzuki-Miyaura coupling, enabling subsequent trifluoroacetylation. Key intermediates are characterized via 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and HRMS to confirm regioselectivity and purity. For example, 1H^1 \text{H}-NMR peaks for aromatic protons in intermediates appear at δ 7.66–7.56 (m, 2H) and δ 8.42 (d, J = 7.3 Hz, 1H) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : 19F^{19} \text{F}-NMR is essential to confirm fluorine substitution patterns (e.g., δ -110 to -120 ppm for trifluoroacetyl groups).
  • HRMS : Used to verify molecular weight (e.g., [M+H]+^+ calcd. 275.1754, found 275.1757) .
  • HPLC : Ensures >98% purity, particularly for biological studies .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing trifluoroacetyl groups while minimizing side reactions?

  • Methodology :

  • Catalyst Selection : Use Pd(PPh3_3)4_4 or PdCl2_2(dppf) for coupling reactions to enhance yield (e.g., up to 82% in Suzuki-Miyaura cross-couplings) .
  • Solvent Optimization : Polar aprotic solvents like DMF or THF improve solubility of intermediates.
  • Temperature Control : Reactions performed at 80–100°C reduce decomposition of trifluoroacetyl moieties .

Q. What strategies address contradictions in spectroscopic data between synthetic batches?

  • Methodology :

  • Cross-Validation : Compare 1H^1 \text{H}-NMR and HRMS data with computational models (e.g., DFT simulations) to resolve ambiguities in peak assignments.
  • Isotopic Labeling : Use 13C^{13} \text{C}-labeled precursors to trace reaction pathways and identify byproducts .

Q. How is this compound applied in the development of phosphorescent materials for OLEDs?

  • Methodology : The trifluoroacetyl group acts as an electron-withdrawing substituent, blue-shifting emission wavelengths in iridium(III) complexes (e.g., λem_{\text{em}} ≈ 470–490 nm). These complexes are synthesized via cyclometalation reactions and embedded in poly(9-vinylcarbazole) matrices for OLED fabrication .

Applications in Medicinal Chemistry

Q. What role does this compound play in designing kinase inhibitors or anticancer agents?

  • Methodology : It serves as a scaffold for imidazopyridine derivatives, which exhibit ligand-efficient binding to kinases (e.g., IC50_{50} < 100 nM). Structural modifications (e.g., introducing thiophene or methoxyphenyl groups) enhance selectivity. Biological activity is validated via cell viability assays (e.g., MTT) and kinase profiling .

Q. How do fluorine and nitrile groups influence the compound’s pharmacokinetic properties?

  • Methodology :

  • Lipophilicity : The trifluoroacetyl group increases logP, enhancing membrane permeability (measured via PAMPA assays).
  • Metabolic Stability : Fluorine reduces oxidative metabolism, as shown in microsomal stability studies .

Stability and Handling

Q. What are the recommended storage conditions to prevent degradation?

  • Methodology : Store under inert gas (N2_2) at room temperature, protected from light and moisture. Stability studies show <5% decomposition over 6 months under these conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.